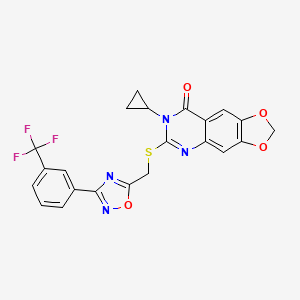

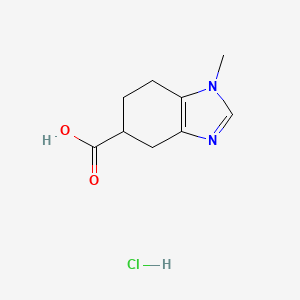

![molecular formula C14H20N2 B2889065 (3Ar,6aS)-5-benzyl-3a-methyl-1,2,3,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole CAS No. 2095396-10-2](/img/structure/B2889065.png)

(3Ar,6aS)-5-benzyl-3a-methyl-1,2,3,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(3Ar,6aS)-5-benzyl-3a-methyl-1,2,3,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is a member of the pyrrolopyrrole family and has been studied for its mechanism of action and physiological effects.

Scientific Research Applications

Synthesis of Pyrrole Derivatives

- The synthesis of 3-arylpyrroles, which are significant for creating natural products and conducting polymers, has been achieved through methods such as ring closure reactions, metal-catalyzed reactions, and acid-mediated isomerizations. These methodologies are crucial for accessing less accessible 3-substituted pyrroles, expanding the toolkit for synthesizing pyrrole-based compounds with potential applications in various fields (Pavri & Trudell, 1997).

Chemical Structure and Bonding

- Studies on methyl 3-(1H-pyrazol-4-yl)octahydropyrrolo[3,4-c]pyrrole-1-carboxylates have revealed insights into the hydrogen-bonded sheets formed by these molecules, highlighting the nonplanar nature of the pyrrolopyrrole fragment. Such structural analyses are fundamental for understanding the chemical behavior and potential reactivity of pyrrole derivatives (Quiroga et al., 2013).

Drug Synthesis and Antitumor Activity

- N-¿2-amino-4-methyl[(pyrrolo[2, 3-d]pyrimidin-5-yl)ethyl]benzoyl¿-L-glutamic acid, a compound synthesized as a potent dual inhibitor of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), showcases the therapeutic potential of pyrrole derivatives. Such compounds exhibit significant antitumor activity, underscoring the relevance of pyrrole-based structures in medicinal chemistry (Gangjee et al., 2000).

Material Science and Conductivity

- Pyrrole derivatives have been studied for their conducting properties, particularly in the synthesis of conducting polymers from low oxidation potential monomers. This research indicates the potential of pyrrole-based compounds in creating novel conducting materials, which could have applications in electronics and nanotechnology (Sotzing et al., 1996).

Catalysis

- Pyrrolide-imine benzyl complexes of zirconium and hafnium have demonstrated efficient catalysis in ethylene polymerization, suggesting the utility of pyrrole derivatives in catalytic processes. Such complexes contribute to the development of more efficient catalysts for industrial polymer production (Matsui et al., 2004).

Mechanism of Action

Target of Action

The primary targets of this compound are the proteasome subunits . Proteasomes are protein complexes that degrade unneeded or damaged proteins by proteolysis, a chemical reaction that breaks peptide bonds. They play a crucial role in maintaining the homeostasis of cellular proteins.

Mode of Action

It is known to interact with the proteasome subunits . This interaction could potentially lead to the inhibition of proteasome activity, thereby affecting the degradation of proteins within the cell.

Biochemical Pathways

The compound’s interaction with proteasome subunits affects the ubiquitin-proteasome pathway . This pathway is responsible for the degradation of most proteins in the cytoplasm and nucleus of eukaryotic cells. Disruption of this pathway can lead to a variety of downstream effects, including the accumulation of misfolded proteins and the dysregulation of cellular processes.

Result of Action

The molecular and cellular effects of this compound’s action are likely related to its interaction with proteasome subunits. By potentially inhibiting proteasome activity, the compound could cause an accumulation of proteins within the cell . This could lead to cellular stress and potentially induce apoptosis, or programmed cell death.

properties

IUPAC Name |

(3aR,6aS)-5-benzyl-3a-methyl-1,2,3,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2/c1-14-10-15-7-13(14)9-16(11-14)8-12-5-3-2-4-6-12/h2-6,13,15H,7-11H2,1H3/t13-,14+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AESYNSJGQAAOOB-UONOGXRCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CNCC1CN(C2)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CNC[C@H]1CN(C2)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

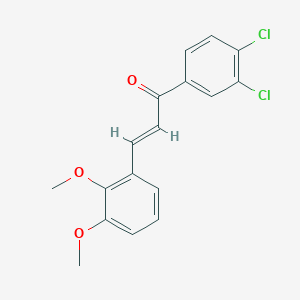

![N-cyclohexyl-N-ethyl-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2888983.png)

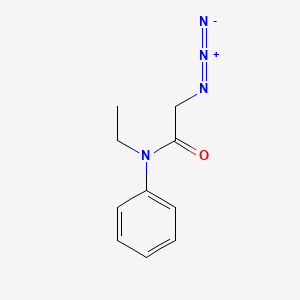

![4-(benzenesulfonyl)-2-(2-fluorophenyl)-N-[(furan-2-yl)methyl]-1,3-oxazol-5-amine](/img/structure/B2888986.png)

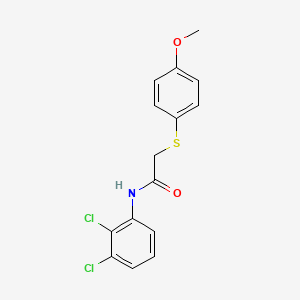

![7-[(E)-2-phenylethenyl]-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2888993.png)

![N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide](/img/structure/B2888994.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((6-(4-bromophenyl)pyridazin-3-yl)thio)acetamide](/img/structure/B2888995.png)

![4-chloro-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2888996.png)

![3-(5-Bromothiophen-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B2889001.png)

![N-(2,5-dimethylphenyl)-2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide](/img/structure/B2889002.png)

![6-Chloro-3-[5-(4-methylanilino)-1,3,4-thiadiazol-2-yl]chromen-2-one](/img/structure/B2889003.png)